

GSK2041706A discovery and development

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Compound of Interest

Compound Name: GSK2041706A

Cat. No.: B1672398

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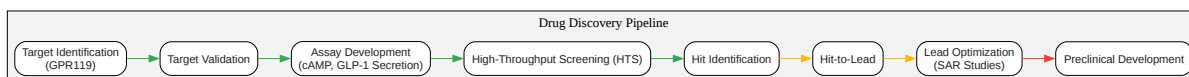
An In-depth Technical Guide on the Discovery and Development of a GPR119 Agonist: A Case Study on GSK1292263

Disclaimer: Publicly available information on the specific compound **GSK2041706A** is not available. This guide therefore focuses on a well-documented G-protein coupled receptor 119 (GPR119) agonist from GlaxoSmithKline, GSK1292263, as a representative example of a drug discovery and development program in this class.

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the GPR119 agonist GSK1292263, intended for researchers, scientists, and drug development professionals.

Discovery of a GPR119 Agonist

The discovery of a novel GPR119 agonist like GSK1292263 typically follows a structured drug discovery pipeline, commencing with target identification and validation, followed by hit identification, lead optimization, and preclinical development.



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Figure 1: Generalized workflow for the discovery of a GPR119 agonist.

Synthesis of GSK1292263

The chemical name for GSK1292263 is 5-[(1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl)methyl]oxy]-2-[4-(methylsulfonyl)phenyl]pyridine. A plausible synthetic route is detailed below.^[1]

Experimental Protocol: Synthesis of GSK1292263

Step 1: Synthesis of [1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methyl methanesulfonate (5)

- Isobutyronitrile and hydroxylamine hydrochloride are reacted to form the corresponding amidoxime.
- The amidoxime is then cyclized with an appropriate reagent to form the 3-isopropyl-1,2,4-oxadiazole core.
- This intermediate is reacted with a suitable piperidine derivative, followed by mesylation of the hydroxymethyl group to yield intermediate 5.

Step 2: Synthesis of 6-[4-(Methylsulfonyl)phenyl]pyridin-3-ol (8)

- 2-bromo-5-hydroxypyridine is protected, for instance, by benzylation.
- A Suzuki coupling reaction is performed between the protected bromopyridine and 4-(methylsulfonyl)phenylboronic acid.
- The protecting group is then removed to yield intermediate 8.

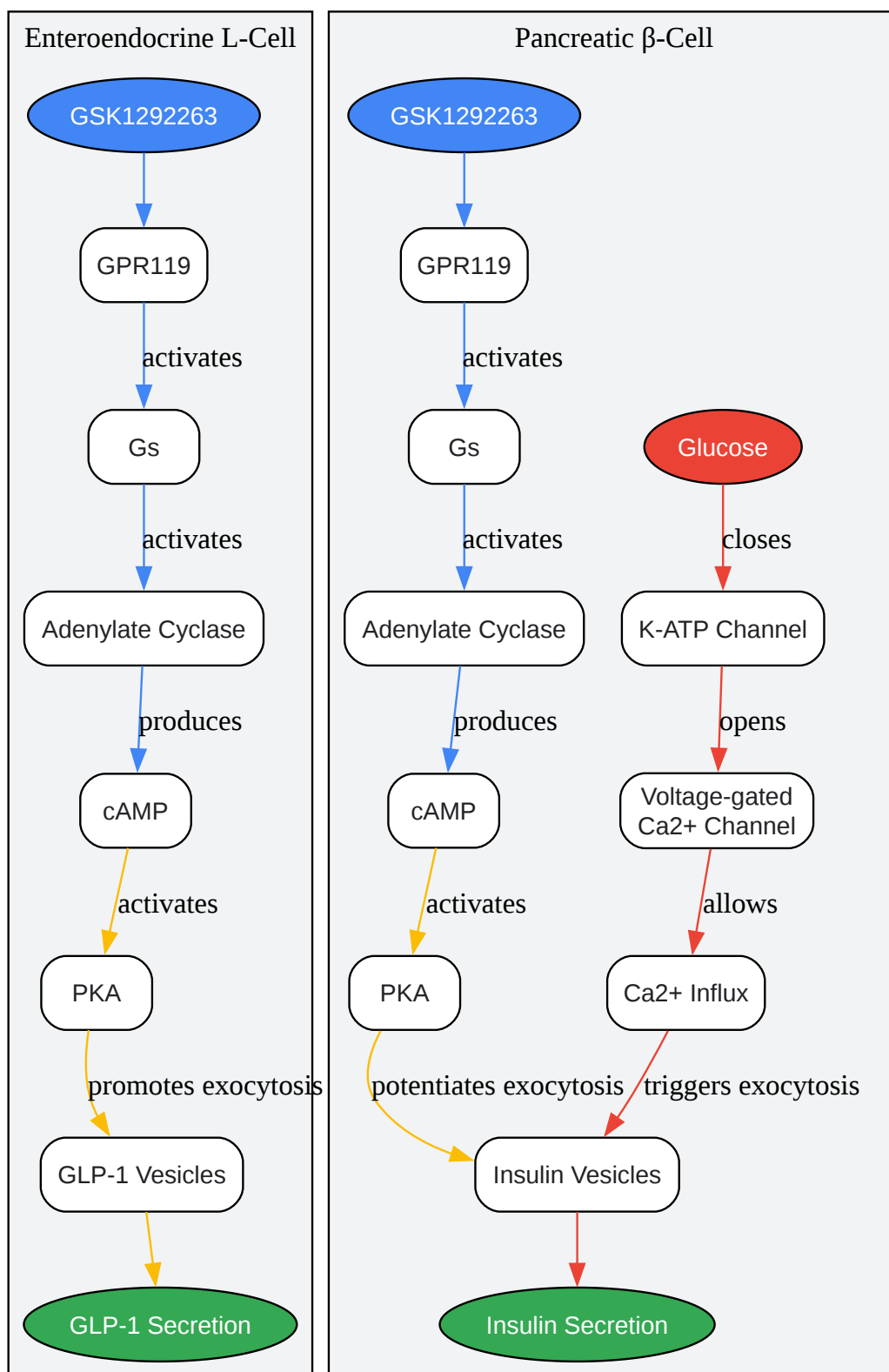
Step 3: Final Condensation

- Intermediate 5 and intermediate 8 are condensed in the presence of a base, such as potassium carbonate, in a suitable solvent.
- The reaction mixture is stirred at an elevated temperature to facilitate the formation of the ether linkage.

- The final product, GSK1292263, is purified using standard chromatographic techniques.

Mechanism of Action

GSK1292263 is a potent agonist of GPR119, a Gs-coupled receptor primarily expressed on pancreatic β -cells and intestinal enteroendocrine L-cells.[2][3] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion from β -cells and the release of glucagon-like peptide-1 (GLP-1) from L-cells.[2]



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Figure 2: GPR119 signaling pathway activated by GSK1292263.

Preclinical Pharmacology

GSK1292263 has been evaluated in various in vitro and in vivo preclinical models to determine its potency, efficacy, and pharmacokinetic profile.

In Vitro Activity

Assay Type	Species	Potency (pEC50)	Reference
GPR119 Receptor Activation	Human	6.9	[2]
GPR119 Receptor Activation	Rat	6.7	[2]
GLP-1 Secretion (GLUTag cells)	-	8.5	[3]

In Vivo Activity

Animal Model	Dose	Effect	Reference
Male Sprague-Dawley rats	3-30 mg/kg	Increased circulating GLP-1, GIP, and PYY	[1]
Zucker diabetic fatty rats	6-week study	Statistically significant increase in insulin immunoreactivity	[1]
Hyperinsulinemic-euglycemic clamps in rats	10 or 30 mg/kg	Stimulated glucagon secretion without increasing blood glucose	[1]

Clinical Development

GSK1292263 advanced to Phase II clinical trials for the treatment of type 2 diabetes.

Summary of Clinical Findings

Two randomized, placebo-controlled studies were conducted in subjects with type 2 diabetes.
[3]

- Study 1: Enrolled drug-naive subjects or those who had discontinued their diabetic medications.
- Study 2: Enrolled subjects already taking metformin.

Key Outcomes:

- GSK1292263 was administered in single doses (25-800 mg) and multiple doses (100-600 mg/day for 14 days).[2]
- The compound did not significantly improve glucose control in type 2 diabetics.[2]
- However, it demonstrated profound effects on circulating levels of the gut hormone Peptide YY (PYY).[2]
- The effects on gut hormones were modulated when co-administered with metformin and sitagliptin.[2]

Conclusion

GSK1292263 is a potent GPR119 agonist that demonstrated promising preclinical activity, including the stimulation of incretin and other gut hormones. However, despite a sound scientific rationale, the compound did not translate its preclinical glucose-lowering efficacy into a clinical setting in patients with type 2 diabetes. The development of GSK1292263 highlighted the complexities of targeting the GPR119 receptor and underscored the challenges in translating preclinical findings to clinical outcomes in metabolic diseases. Future research in this area may focus on combination therapies or identifying patient populations that are more likely to respond to GPR119 agonism.

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References

- 1. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus: Results from Two Randomized Studies - PMC [pmc.ncbi.nlm.nih.gov]
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